molecular formula C30H20N2O4 B15021226 1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide

1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B15021226
M. Wt: 472.5 g/mol
InChI Key: IDPBRNJOTKVING-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic organic compound with the molecular formula C30H20N2O4 and a molecular weight of 472.50 g/mol . This complex molecule is characterized by a 1,3-dioxo-2,3-dihydro-1H-isoindole (phthalimide) core, which is substituted at the 2-position with a phenyl group and at the 5-position with a carboxamide moiety. The carboxamide group is further linked to a phenyl ring that is part of a chalcone derivative, specifically featuring a (2E)-3-phenylprop-2-enoyl (cinnamoyl) group . The presence of both the phthalimide and chalcone-like structures suggests potential for diverse research applications. Phthalimide derivatives are known to be investigated in various biochemical contexts, while the chalcone moiety is often associated with studies in medicinal chemistry due to its prevalence in compounds with biological activity. Researchers may find this compound valuable for exploring structure-activity relationships, particularly in the development of novel small-molecule probes. The specific spatial arrangement conferred by the (E)-configuration of the propenoyl group is critical for its molecular interactions. This product is intended for research purposes as a chemical reference standard or for use in in vitro assays. It is supplied as a solid and requires storage under appropriate conditions. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

Molecular Formula

C30H20N2O4

Molecular Weight

472.5 g/mol

IUPAC Name

1,3-dioxo-2-phenyl-N-[3-[(E)-3-phenylprop-2-enoyl]phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C30H20N2O4/c33-27(17-14-20-8-3-1-4-9-20)21-10-7-11-23(18-21)31-28(34)22-15-16-25-26(19-22)30(36)32(29(25)35)24-12-5-2-6-13-24/h1-19H,(H,31,34)/b17-14+

InChI Key

IDPBRNJOTKVING-SAPNQHFASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of isoindole derivatives with appropriate phenylprop-2-enoyl compounds under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to the modulation of various biological processes. For example, it can inhibit the activity of certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds share the isoindole-1,3-dione core.
  • Substituents at position 2 (phenyl group in the target compound vs. chlorine in 3-chloro-N-phenyl-phthalimide) influence electronic properties and steric bulk.

Key Differences :

  • Synthetic Applications: 3-Chloro-N-phenyl-phthalimide is a precursor for polyimide monomers like 3,3'-bis(N-phenylphthalimide), where high purity is critical for polymerization . The target compound’s cinnamoyl group may limit its utility in polymerization but enhance photophysical properties.
  • Reactivity : The chlorine substituent in 3-chloro-N-phenyl-phthalimide facilitates nucleophilic substitution reactions, whereas the cinnamoyl group in the target compound offers sites for electrophilic addition or cycloaddition.

2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole

Structural Similarities :

  • Both feature isoindole-derived cores with extended N-aryl substituents.

Key Differences :

  • Functional Groups: The sulfur-containing quinazolinone substituent in this analog introduces hydrogen-bonding capabilities (via the sulfanyl and oxo groups) absent in the target compound .
  • Biological Relevance: Quinazolinone derivatives are well-documented kinase inhibitors, suggesting that structural analogs like this may have enhanced bioactivity compared to the target compound’s cinnamoyl group.

Methyl 2,3-dioxo-2,3-dihydro-1H-indole-5-carboperoxoate

Structural Similarities :

  • Both contain a dioxo heterocyclic core (isoindole vs. indole).

Key Differences :

  • Pharmacological Potential: Indole derivatives with carboperoxoate groups are often explored as prodrugs, whereas isoindole carboxamides are more commonly associated with enzyme inhibition.

1H-Indole-1-carboxamide, 2,3-dihydro-5-[[2-[(phenylamino)carbonyl]-4-pyridinyl]oxy]-N-[3-(trifluoromethyl)phenyl]

Structural Similarities :

  • Both are carboxamide-substituted heterocycles with aryl groups.

Key Differences :

  • Substituent Effects : The trifluoromethyl (-CF₃) and pyridinyloxy groups in this compound enhance hydrophobicity and metabolic stability, whereas the cinnamoyl group in the target compound may improve binding to aromatic-rich protein pockets .
  • Synthetic Complexity : The target compound’s conjugated cinnamoyl group requires stereoselective synthesis (E-configuration), while the pyridinyloxy substituent demands regioselective coupling.

Research Implications

  • Structure-Activity Relationships (SAR) : The cinnamoyl group in the target compound may enhance binding to hydrophobic targets but could limit solubility. Comparative studies with chlorine or CF₃-substituted analogs are warranted.
  • Synthetic Challenges : Stereochemical control during cinnamoyl incorporation (2E-configuration) and regioselective functionalization of the isoindole core require advanced methodologies .
  • Crystallographic Insights : Hydrogen-bonding patterns (e.g., graph set analysis) in similar compounds suggest that the target molecule’s packing efficiency and stability could be predicted using Etter’s rules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates are involved?

  • Methodological Answer: The compound can be synthesized via multi-step reactions involving chalcone derivatives and isoindole precursors. For example:

  • Step 1: Prepare a 4,4′-difluoro chalcone intermediate using Claisen-Schmidt condensation .
  • Step 2: Functionalize the chalcone via cross-coupling or nucleophilic substitution to introduce the propenoylphenyl group.
  • Step 3: Couple the isoindole-5-carboxamide core using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Critical Analysis: Monitor reaction progress via HPLC to avoid side products like over-oxidized intermediates.

Q. How is X-ray crystallography applied to confirm the compound’s structure and hydrogen-bonding patterns?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters:

  • Data Collection: At 90 K to minimize thermal motion artifacts .
  • Hydrogen Bonding: Use graph set analysis (e.g., Etter’s rules) to categorize motifs like R₂²(8) or D (A-H···B) patterns .
  • Validation: Compare experimental bond lengths/angles with DFT-optimized geometries to resolve ambiguities .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer:

  • NMR: ¹H/¹³C NMR to confirm regiochemistry (e.g., coupling constants for E/Z isomerism in the propenoyl group).
  • IR: Stretching frequencies for amide (1650–1700 cm⁻¹) and carbonyl (1750–1800 cm⁻¹) groups.
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (±5 ppm tolerance) .

Q. How does the compound’s isoindole core influence its solubility and crystallization behavior?

  • Methodological Answer:

  • Solubility: The hydrophobic isoindole core limits aqueous solubility; use DMSO or THF for dissolution.
  • Crystallization: Slow evaporation from DCM/hexane mixtures yields diffraction-quality crystals. Additive screening (e.g., polymers) can improve crystal packing .

Q. What are the primary intermolecular interactions stabilizing its crystal lattice?

  • Methodological Answer:

  • Hydrogen Bonds: N–H···O=C interactions between amide groups (2.8–3.0 Å).
  • π-π Stacking: Between phenyl rings (3.4–3.6 Å face-to-face distances) .
  • Van der Waals: Dominant in regions lacking polar functional groups .

Advanced Research Questions

Q. How can computational methods predict synthetic challenges, such as regioselectivity in cross-coupling steps?

  • Methodological Answer:

  • DFT Calculations: Optimize transition states to predict activation barriers for competing pathways (e.g., Suzuki vs. Stille coupling).
  • Molecular Docking: Screen ligands for steric clashes with catalytic sites (e.g., Pd(PPh₃)₄) using MOE software .
  • Case Study: A 5 kcal/mol difference in activation energy can shift selectivity from 70:30 to 95:5 .

Q. How to resolve contradictions between crystallographic data and spectroscopic results?

  • Methodological Answer:

  • Scenario: Discrepancy in amide conformation (cis vs. trans) between SCXRD and NMR.
  • Approach: Perform variable-temperature NMR to detect dynamic equilibration. If static, re-examine crystal packing for lattice-induced strain .
  • Tools: SHELXL’s TWIN/BASF commands to model disorder or twinning .

Q. What strategies optimize bioactivity by modifying the propenoylphenyl substituent?

  • Methodological Answer:

  • SAR Study: Replace the phenyl group with heterocycles (e.g., pyridine) to enhance solubility.
  • Metabolic Stability: Introduce electron-withdrawing groups (e.g., –CF₃) to block oxidative metabolism .
  • In Silico Screening: Use AutoDock to predict binding affinity against target proteins (e.g., kinases) .

Q. How to design a crystallization protocol for polymorph control?

  • Methodological Answer:

  • High-Throughput Screening: Test 50+ solvent/antisolvent combinations with automated liquid handlers.
  • Kinetic vs. Thermodynamic: Use fast cooling for metastable forms; slow evaporation for stable polymorphs.
  • PAT Tools: In-situ Raman spectroscopy to monitor phase transitions .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?

  • Methodological Answer:

  • Animal Models: Use NIH3T3 xenografts for tumor growth inhibition studies (oral dosing, 10–50 mg/kg).
  • Analytical Method: LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL).
  • Safety: Monitor body weight loss and liver enzymes (ALT/AST) to assess toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.